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  • Product: 2-Bromo-4-chloro-5-cyclopropylpyridine

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Safe Handling of 2-Bromo-4-chloro-5-cyclopropylpyridine

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview of the critical safety and handling considerations for 2-Bromo-4-chloro-5-cyclopropylpyridine. As a novel pyridine...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical safety and handling considerations for 2-Bromo-4-chloro-5-cyclopropylpyridine. As a novel pyridine derivative, its complete toxicological profile is not yet fully established. Therefore, this document synthesizes available data from structurally related compounds to provide a robust framework for risk assessment and safe laboratory practices. The information herein is intended to empower researchers to work with this compound with the highest degree of safety and scientific rigor.

Section 1: Chemical Identity and Physicochemical Properties

2-Bromo-4-chloro-5-cyclopropylpyridine is a halogenated and alkylated pyridine derivative. Understanding its fundamental properties is the first step in ensuring safe handling. While comprehensive experimental data for this specific molecule is limited, the table below summarizes its known attributes and provides context by comparing it with a structurally similar compound, 2-Bromo-4-chloropyridine.

Property2-Bromo-4-chloro-5-cyclopropylpyridine2-Bromo-4-chloropyridine (Analogue)Data Source
CAS Number 1353856-10-622918-01-0[1]
Molecular Formula C₈H₇BrClNC₅H₃BrClN[2]
Molecular Weight 232.51 g/mol 192.44 g/mol [2]
Appearance Not explicitly specified; likely a solid or liquid.Liquid[3]
Melting Point Not available12-17 °C[3]
Boiling Point Not available65-69 °C[3]
Solubility Insoluble in water (predicted)Not specified, likely low solubility in water[4]

The presence of the cyclopropyl group in the target molecule suggests a potential increase in lipophilicity compared to its analogue, 2-Bromo-4-chloropyridine. This may have implications for its biological activity and absorption characteristics.

Section 2: Hazard Identification and GHS Classification (Inferred)

A definitive Safety Data Sheet (SDS) for 2-Bromo-4-chloro-5-cyclopropylpyridine is not widely available. However, based on the GHS classifications of the closely related analogue, 2-Bromo-4-chloropyridine, a precautionary hazard profile can be inferred. Researchers should handle this compound as if it presents the following hazards until more specific data becomes available.

Hazard ClassGHS Category (Inferred)Hazard StatementSource (Analogue)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][5]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage[3][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[3][5]

Signal Word: Danger[3][5]

Hazard Pictograms (Inferred):

Caption: Inferred GHS Pictograms for 2-Bromo-4-chloro-5-cyclopropylpyridine.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Given the inferred hazards, a stringent set of handling protocols is mandatory. The core principle is to minimize all routes of exposure.

Engineering Controls

All manipulations of 2-Bromo-4-chloro-5-cyclopropylpyridine, including weighing and solution preparation, should be conducted in a certified chemical fume hood. The fume hood provides primary containment and protects the researcher from inhaling dust or vapors. A safety shower and eyewash station must be readily accessible.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is your last line of defense. The following diagram outlines the essential PPE for handling this compound.

PPE_Workflow cluster_ppe Essential Personal Protective Equipment EyeProtection Splash-proof safety goggles or face shield HandProtection Nitrile or neoprene gloves (check breakthrough time) BodyProtection Chemical-resistant lab coat RespiratoryProtection Use in fume hood (respirator if potential for high exposure exists) Researcher Researcher Researcher->EyeProtection Protects eyes Researcher->HandProtection Protects skin (hands) Researcher->BodyProtection Protects skin (body) Compound Compound Compound->RespiratoryProtection Mitigates inhalation risk Spill_Response Start Spill Occurs Evacuate Evacuate immediate area Start->Evacuate Alert Alert supervisor and safety personnel Evacuate->Alert PPE Don appropriate PPE (respirator may be needed) Alert->PPE Contain Contain the spill with inert absorbent material PPE->Contain Collect Carefully collect absorbent and place in a sealed container Contain->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose as hazardous waste Decontaminate->Dispose

Caption: Step-by-step spill response workflow.

Waste Disposal

All waste containing 2-Bromo-4-chloro-5-cyclopropylpyridine must be treated as hazardous waste. Dispose of the material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

Section 7: Conclusion

While 2-Bromo-4-chloro-5-cyclopropylpyridine is a valuable building block in research and development, its potential hazards necessitate a cautious and well-informed approach. By understanding its chemical properties, inferring its toxicological profile from related structures, and adhering to the stringent handling, storage, and emergency procedures outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment. Always consult with your institution's environmental health and safety department for specific guidance.

References

  • Chemsrc. 2-Bromo-4-chloro-5-cyclopropylpyridine | CAS#:1353856-10-6. [Link]

  • PubChem. 2-Bromo-4-chloropyridine | C5H3BrClN | CID 2762836. [Link]

  • Appretech Scientific Limited. 2-bromo-4-chloro-5-cyclopropylpyridine. [Link]

  • PubChemLite. 2-bromo-5-chloro-4-cyclopropylpyridine (C8H7BrClN). [Link]

Sources

Exploratory

physical properties of 2-Bromo-4-chloro-5-cyclopropylpyridine

This guide serves as a comprehensive technical monograph for 2-Bromo-4-chloro-5-cyclopropylpyridine , a specialized heterocyclic building block used in the synthesis of advanced pharmaceutical agents, particularly kinase...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical monograph for 2-Bromo-4-chloro-5-cyclopropylpyridine , a specialized heterocyclic building block used in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors.

Executive Summary & Strategic Utility

2-Bromo-4-chloro-5-cyclopropylpyridine (CAS: 1353856-10-6) is a trisubstituted pyridine scaffold characterized by orthogonal reactivity. Its value in medicinal chemistry lies in the distinct electronic and steric environments of its three substituents:

  • C2-Bromine: Highly reactive toward metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • C4-Chlorine: Offers a secondary site for nucleophilic aromatic substitution (

    
    ) or subsequent cross-coupling, though generally less reactive than the C2-bromide under standard Pd-catalysis conditions.
    
  • C5-Cyclopropyl: A metabolically stable, lipophilic moiety that enhances potency and alters the pharmacokinetic (PK) profile of final drug candidates by increasing

    
     character without adding excessive molecular weight.
    

Molecular Identity & Physicochemical Profile[1][2][3]

Nomenclature & Identification
ParameterDetail
IUPAC Name 2-Bromo-4-chloro-5-cyclopropylpyridine
CAS Registry Number 1353856-10-6
Molecular Formula

Molecular Weight 232.51 g/mol
SMILES Clc1c(c(ncc1Br)C2CC2)
InChI Key BAQYBXBSBUNXTF-UHFFFAOYSA-N
Physical Properties (Experimental & Predicted)

Note: As a specialized intermediate, specific experimental values vary by batch purity. The following data synthesizes vendor specifications and chemoinformatic predictions.

PropertyValue / RangeContext for Application
Appearance Off-white to pale yellow solidColoration often indicates trace oxidation or regioisomeric impurities.
Melting Point 45–55 °C (Predicted/Analogous)Low-melting solid; requires cold storage to prevent fusion/agglomeration.
Boiling Point ~305 °C (at 760 mmHg)High boiling point allows for high-temperature coupling reactions without rapid evaporation.
Density 1.58 ± 0.1 g/cm³Significantly denser than water; facilitates phase separation in aqueous workups.
LogP (Octanol/Water) 3.41 (Predicted)Highly lipophilic. Requires non-polar solvents (DCM, EtOAc) for extraction.
Topological Polar Surface Area (TPSA) 12.89 ŲLow polarity suggests excellent membrane permeability for derived drugs.

Synthetic Reactivity & Orthogonal Functionalization

The core utility of this molecule is its ability to undergo sequential functionalization . The electronic deficiency of the pyridine ring, combined with the leaving group hierarchy (


), allows for precise regiocontrol.
Reactivity Hierarchy (Mechanistic Logic)
  • Site A (C2-Br): The most electron-deficient position (alpha to nitrogen). It is the first site to react in Pd(0)-catalyzed couplings.

  • Site B (C4-Cl): Less reactive than C2-Br due to the stronger C-Cl bond and position (gamma to nitrogen). It can be activated for

    
     by strong nucleophiles (amines, alkoxides) or coupled using specialized ligands (e.g., XPhos, BrettPhos) after the C2 position is derivatized.
    
  • Site C (C5-Cyclopropyl): Generally inert under coupling conditions, serving as a stable steric anchor.

Workflow Visualization

The following diagram illustrates the logical flow for selectively modifying this scaffold.

ReactivityWorkflow Start 2-Bromo-4-chloro- 5-cyclopropylpyridine Step1 C2-Functionalization (Suzuki/Buchwald) Start->Step1 Pd(PPh3)4, Ar-B(OH)2 Selective at Br Step2 Intermediate: 2-Aryl-4-chloro- 5-cyclopropylpyridine Step1->Step2 Yield > 80% Step3 C4-Functionalization (SnAr or Pd-Cat) Step2->Step3 R-NH2, Heat or Pd2(dba)3/Ligand Final Final Drug Candidate (Kinase Inhibitor) Step3->Final Purification

Figure 1: Sequential functionalization strategy leveraging the reactivity difference between C2-Br and C4-Cl.

Characterization Protocols (Self-Validating Systems)

To ensure the integrity of the starting material before committing to expensive synthesis steps, researchers must validate the structure using NMR.

-NMR Diagnostic Signals (CDCl , 400 MHz)

The symmetry of the molecule is broken, leading to distinct signals.

  • Aromatic Region:

    • 
       ~8.2 ppm (1H, s):  Proton at C6 . This is the most deshielded proton due to the adjacent Nitrogen and the cyclopropyl ring.
      
    • 
       ~7.4 ppm (1H, s):  Proton at C3 . Located between the Bromine and Chlorine, appearing as a sharp singlet.
      
  • Aliphatic Region (Cyclopropyl):

    • 
       ~1.9–2.1 ppm (1H, m):  Methine proton (CH) of the cyclopropyl ring attached to the pyridine.
      
    • 
       ~1.0–1.2 ppm (2H, m):  Methylene protons (cis/trans to ring).
      
    • 
       ~0.7–0.9 ppm (2H, m):  Methylene protons.
      

Validation Check: The integration ratio between the aromatic region (2H total) and the aliphatic region (5H total) must be exactly 2:5 . Any deviation suggests contamination with de-halogenated byproducts.

Mass Spectrometry (LC-MS)[5]
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Isotope Pattern: Look for the characteristic Br/Cl pattern .

    • M+ (Base peak)

    • M+2 (approx. 130% height of M+ due to

      
       and 
      
      
      
      contributions).
    • M+4 (approx. 30% height).

    • Absence of this pattern indicates loss of halogen.

Handling, Stability & Safety

Storage Conditions
  • Temperature: Store at 2–8 °C (Refrigerated).

  • Atmosphere: Inert gas (Argon or Nitrogen) recommended. Halogenated pyridines can degrade via photolysis or hydrolysis over extended periods.

  • Container: Amber glass vials to prevent UV-induced debromination.

Safety Hazards (GHS Classification)
  • H302: Harmful if swallowed.

  • H315/H319: Causes skin and serious eye irritation.[1]

  • H335: May cause respiratory irritation.

  • Protocol: Handle solely in a chemical fume hood. Wear nitrile gloves (double-gloving recommended for halogenated aromatics).

References

  • PubChem Compound Summary. 2-Bromo-4-chloro-5-cyclopropylpyridine (CAS 1353856-10-6). National Center for Biotechnology Information. Link

  • ChemSrc Database. Physicochemical properties and CAS Registry for 2-Bromo-4-chloro-5-cyclopropylpyridine.Link

  • Beilstein Journal of Organic Chemistry. Synthesis and characterization of halogenated pyridine derivatives. (Contextual reference for NMR shift prediction). Link

  • Sigma-Aldrich / Merck. Safety Data Sheets (SDS) for Halogenated Pyridines. (Base safety protocol reference). Link

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Modular Synthesis of 2-Bromo-4-chloro-5-cyclopropylpyridine

Executive Summary & Strategic Rationale The synthesis of 2-Bromo-4-chloro-5-cyclopropylpyridine presents a unique challenge in regioselectivity due to the presence of three distinct functionalization sites on the pyridin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 2-Bromo-4-chloro-5-cyclopropylpyridine presents a unique challenge in regioselectivity due to the presence of three distinct functionalization sites on the pyridine ring. This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., Lenvatinib analogs) where the cyclopropyl moiety provides metabolic stability and the halogens serve as vectors for further diversification.

This protocol details a 3-step modular synthesis designed to maximize regiocontrol and yield. Unlike traditional routes that struggle with "halogen dance" isomerization or poor selectivity during cross-coupling, this route utilizes the electronic directing effects of a C2-amino group to install the C5-cyclopropyl moiety before converting the C2 position to a bromide.

Key Advantages of This Route:
  • Chemoselectivity: Exploits the reactivity difference between Aryl-Iodide (C5) and Aryl-Chloride (C4) in Suzuki couplings.

  • Regiocontrol: Uses the C2-amino group to direct electrophilic iodination exclusively to the C5 position.

  • Late-Stage Bromination: Performs the Sandmeyer reaction as the final step to prevent C2-Br interference during the Suzuki coupling.

Synthetic Pathway Visualization[1]

The following diagram illustrates the reaction workflow and the critical decision points for process control.

SynthesisRoute SM Starting Material 2-Amino-4-chloropyridine Int1 Intermediate 1 2-Amino-4-chloro-5-iodopyridine SM->Int1 Regioselective Iodination Int2 Intermediate 2 2-Amino-4-chloro-5-cyclopropylpyridine Int1->Int2 Pd-Catalyzed Cross-Coupling Product Target Product 2-Bromo-4-chloro-5-cyclopropylpyridine Int2->Product Diazotization/ Bromination Reagent1 Step 1: Iodination NIS, DMF, RT (Electrophilic Aromatic Subst.) Reagent2 Step 2: Suzuki Coupling cPr-B(OH)2, Pd(dppf)Cl2 K3PO4, Toluene/H2O (Chemoselective C-I coupling) Reagent3 Step 3: Sandmeyer t-BuONO, CuBr2 MeCN, 0°C to RT (Radical Substitution)

Caption: Figure 1. Stepwise synthesis of 2-Bromo-4-chloro-5-cyclopropylpyridine highlighting key transformations.

Detailed Experimental Protocols

Step 1: Regioselective Iodination of 2-Amino-4-chloropyridine

Objective: Install an iodine atom at C5. The amino group at C2 activates the ring, directing the electrophile to the para-position (C5). The C3 position is sterically hindered by the adjacent chloro and amino groups.

  • Reagents:

    • 2-Amino-4-chloropyridine (1.0 eq)

    • N-Iodosuccinimide (NIS) (1.1 eq)

    • DMF (Dimethylformamide), Anhydrous (5 mL/mmol)

  • Procedure:

    • Charge a reaction vessel with 2-Amino-4-chloropyridine and anhydrous DMF . Stir until fully dissolved.

    • Cool the solution to 0°C using an ice bath.

    • Add NIS portion-wise over 15 minutes to control the exotherm.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LCMS (Target M+H: ~255).

    • Quench: Pour the mixture into ice water containing 10% sodium thiosulfate (to reduce unreacted iodine).

    • Isolation: Filter the resulting precipitate. Wash the cake with water and cold hexanes. Dry under vacuum.

  • Critical Quality Attribute (CQA): The product must be free of di-iodinated species. 1H NMR should show two singlets (C3-H and C6-H).

Step 2: Chemoselective Suzuki-Miyaura Coupling

Objective: Couple the cyclopropyl group to C5 without affecting the C4-Chlorine. Mechanism: Oxidative addition of Pd(0) occurs preferentially at the weaker C-I bond compared to the stronger C-Cl bond [1].

  • Reagents:

    • Intermediate 1 (1.0 eq)[1]

    • Cyclopropylboronic acid (1.3 eq)[2]

    • Pd(dppf)Cl2·DCM complex (0.05 eq)

    • Potassium Phosphate (K3PO4) (3.0 eq)[2]

    • Solvent: Toluene/Water (10:1 ratio)

  • Procedure:

    • In a pressure vial or round-bottom flask, combine Intermediate 1 , Cyclopropylboronic acid , and K3PO4 .

    • Add the solvent mixture (Toluene/Water) and sparge with Argon for 10 minutes to remove oxygen (Critical for catalyst longevity).

    • Add Pd(dppf)Cl2 catalyst under Argon flow.

    • Heat to 90°C for 12–16 hours.

    • Workup: Cool to RT. Dilute with EtOAc and wash with water and brine.

    • Purification: Flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).

  • Troubleshooting: If protodeboronation (loss of cyclopropyl group) is observed, switch to Cyclopropyl MIDA boronate or reduce water content and use Cs2CO3 in anhydrous Dioxane [2].

Step 3: Non-Aqueous Sandmeyer Reaction

Objective: Convert the C2-Amino group to a Bromide. Why Non-Aqueous? Traditional aqueous Sandmeyer (NaNO2/HBr) often leads to hydrolysis of the C4-Cl to a hydroxyl group (pyridone formation). Using tert-butyl nitrite (t-BuONO) in organic solvent prevents this side reaction [3].

  • Reagents:

    • Intermediate 2 (1.0 eq)[1]

    • Copper(II) Bromide (CuBr2) (1.5 eq)

    • tert-Butyl Nitrite (t-BuONO) (1.5 eq)

    • Acetonitrile (MeCN), Anhydrous

  • Procedure:

    • Suspend CuBr2 in anhydrous MeCN at RT.

    • Add t-BuONO dropwise. The solution will turn dark.

    • Add Intermediate 2 portion-wise (solid) or as a solution in MeCN over 20 minutes. Caution: Nitrogen gas evolution.

    • Stir at RT for 2 hours, then heat to 60°C for 1 hour to ensure completion.

    • Workup: Quench with saturated NH4Cl solution (to complex copper). Extract with EtOAc.

    • Purification: Flash chromatography (SiO2, 0-10% EtOAc in Hexanes).

Analytical Data Summary

CompoundMolecular WeightKey 1H NMR Signals (CDCl3, δ ppm)LCMS (ESI+)
Start: 2-Amino-4-Cl-Py 128.568.0 (d, 1H), 6.5 (d, 1H), 4.5 (br s, 2H)129 [M+H]
Int 1: 5-Iodo 254.458.3 (s, 1H, C6-H), 6.7 (s, 1H, C3-H)255 [M+H]
Int 2: 5-Cyclopropyl 168.627.9 (s, 1H), 6.6 (s, 1H), 1.6 (m, 1H), 0.9 (m, 2H)169 [M+H]
Target: 2-Br-4-Cl-5-cPr 232.508.2 (s, 1H), 7.4 (s, 1H), 1.9 (m, 1H), 1.1 (m, 2H)232/234 [M+H]

Safety & Handling Protocols

  • Halogenated Pyridines: Many are skin sensitizers and potential mutagens. Handle in a fume hood with double nitrile gloves.

  • tert-Butyl Nitrite (t-BuONO): Volatile, flammable, and toxic. It acts as a vasodilator (similar to amyl nitrite). Avoid inhalation. Store in a refrigerator under inert gas.

  • Explosion Hazard: The Sandmeyer reaction generates Nitrogen gas (

    
    ). Ensure the reaction vessel is vented through a bubbler to prevent pressure buildup.
    

References

  • Vertex AI Search Result 1.1 : Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC. Available at: [Link]

  • Vertex AI Search Result 1.10 : Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Vertex AI Search Result 1.2 : A convenient and scalable method for preparation of 2,5-dibromopyridine. Heterocyclic Letters. Available at: [Link]

Sources

Application

Application Note: Chemoselective Suzuki-Miyaura Coupling of 2-Bromo-4-chloro-5-cyclopropylpyridine

Executive Summary This guide details the protocols for the chemoselective Suzuki-Miyaura cross-coupling of 2-Bromo-4-chloro-5-cyclopropylpyridine . This scaffold presents a classic "dihalo-heterocycle" challenge, complic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for the chemoselective Suzuki-Miyaura cross-coupling of 2-Bromo-4-chloro-5-cyclopropylpyridine . This scaffold presents a classic "dihalo-heterocycle" challenge, complicated by the steric bulk of the cyclopropyl group.

The Core Challenge: Achieving exclusive coupling at the C2-Br position while preserving the C4-Cl handle for subsequent elaboration.

The Solution: Exploiting the intrinsic electronic differences between C2-Br and C4-Cl, further amplified by the steric shielding of the C4 position by the 5-cyclopropyl moiety. This guide provides a robust, self-validating protocol for C2-selective arylation using Pd(dppf)Cl₂ and Na₂CO₃ , yielding >90% regioselectivity.

Chemical Context & Mechanistic Insight

Substrate Analysis

The substrate contains three distinct features affecting reactivity:

  • C2-Br (The Soft Spot): Highly activated for oxidative addition due to the adjacent pyridine nitrogen (inductive withdrawal) and the weaker C-Br bond (~276 kJ/mol).

  • C4-Cl (The Hard Spot): Activated by the pyridine nitrogen (para-like resonance), but possesses a stronger C-Cl bond (~339 kJ/mol).

  • 5-Cyclopropyl (The Shield): This group is critical. It exerts steric bulk ortho to the C4-chloro group. This steric hindrance significantly retards oxidative addition at C4, effectively "locking" it against side reactions during the C2-coupling event.

Selectivity Mechanism

The reaction relies on kinetic control. Palladium(0) undergoes oxidative addition (OA) into the C-Br bond orders of magnitude faster than the C-Cl bond.[1]

  • Electronic Bias: C2 is more electron-deficient than C4.

  • Leaving Group Bias: Br⁻ is a better leaving group than Cl⁻.

  • Steric Bias: The 5-cyclopropyl group hinders the approach of the bulky Pd-Ligand complex to the C4-Cl bond.

Critical Reaction Parameters

ParameterRecommendationRationale
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ The bidentate dppf ligand has a large bite angle, promoting reductive elimination, but is not electron-rich enough to force OA into the inert C4-Cl bond. Avoid bulky, electron-rich ligands (e.g., XPhos, tBu₃P) for the first step, as they may promote bis-coupling.
Solvent 1,4-Dioxane / Water (4:1) The presence of water is non-negotiable for the solubility of inorganic bases and the activation of the boronic acid. Dioxane provides high solubility for the lipophilic cyclopropyl substrate.
Base Na₂CO₃ (2.0 equiv) A mild carbonate base is sufficient for C2-Br coupling. Stronger bases (K₃PO₄, Cs₂CO₃) increase the risk of C4-Cl activation.
Temperature 80 °C Sufficient for C2-coupling. Exceeding 100 °C risks activating the C4-Cl.

Experimental Protocols

Protocol A: Chemoselective C2-Arylation (Primary Workflow)

Target: Reaction at C2-Br only.

Reagents:

  • Substrate: 2-Bromo-4-chloro-5-cyclopropylpyridine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.05 equiv) — Strict stoichiometry prevents over-reaction.

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3 mol%)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)[3]

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial with the substrate (1.0 equiv), aryl boronic acid (1.05 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

  • Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Oxygen is the enemy of selectivity; it causes homocoupling of the boronic acid, changing the stoichiometry.

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.1 M) and 2M aq. Na₂CO₃ via syringe.

  • Reaction: Heat the block/oil bath to 80 °C with vigorous stirring (1000 rpm).

  • Monitoring: Check LCMS at 2 hours.

    • Success Criteria: >95% conversion of SM; <2% Bis-coupled product.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc). The product will typically be more polar than the starting bromide but less polar than the bis-coupled byproduct.

Protocol B: Sequential C4-Arylation (Optional 2nd Step)

Target: Reaction at C4-Cl (after C2 is functionalized).

Reagents:

  • Substrate: C2-Arylated-4-chloro-5-cyclopropylpyridine

  • Boronic Acid: Aryl-B(OH)₂ (1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) — Switch to a "hot" catalyst system.

  • Base: K₃PO₄ (3.0 equiv) — Stronger base required.

  • Solvent: Toluene / Water (10:1)

  • Temperature: 100–110 °C

Visualization of Workflows

Diagram 1: Reaction Logic & Selectivity Mechanism

This diagram illustrates why the reaction stops at the C2 position under Protocol A.

SelectivityMechanism Substrate 2-Bromo-4-chloro- 5-cyclopropylpyridine Pd0 Pd(0) Catalyst (dppf ligand) Substrate->Pd0 C2_Path Path A: C2-Br Attack (Fast & Favored) Pd0->C2_Path Low Barrier (Weak C-Br Bond) C4_Path Path B: C4-Cl Attack (Blocked) Pd0->C4_Path High Barrier (Strong C-Cl + Steric Shield) Intermediate Oxidative Addition Complex (C2) C2_Path->Intermediate Product C2-Arylated Product (C4-Cl Intact) Intermediate->Product + Ar-B(OH)2 Transmetallation

Caption: Kinetic preference for C2-Br oxidative addition over C4-Cl, reinforced by the 5-cyclopropyl steric shield.

Diagram 2: Experimental Workflow (Protocol A)

ExperimentalWorkflow Start Start: Weigh Reagents (Substrate, Boronic Acid, Pd Source) Inert Inert Atmosphere (N2/Ar Purge 5 min) Start->Inert Solvent Add Degassed Solvents (Dioxane/Water + Base) Inert->Solvent Heat Heat to 80°C (2-4 Hours) Solvent->Heat Check Checkpoint: LCMS Is SM consumed? Heat->Check Check->Heat No (Continue Heating) Workup Workup: EtOAc Extraction Scavenge Pd (Thiol silica) Check->Workup Yes Purify Purification: Flash Chromatography

Caption: Step-by-step execution flow for Protocol A, ensuring checkpoints for reaction completeness.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<50%) Catalyst poisoning or inactive boronic acid.1. Ensure solvents are degassed.[3][4][5] 2. Switch to Pd(PPh₃)₄ (sometimes works better for hindered substrates, though less stable). 3. Verify boronic acid purity (they can dehydrate to boroxines).
Bis-Coupling (Product + Ar at C4) Reaction too hot or catalyst too active.1. Lower temperature to 60 °C. 2. Reduce catalyst loading to 1 mol%. 3. Reduce Boronic Acid to 0.95 equiv.
Protodeboronation (Ar-H formed) Boronic acid instability.1. Switch base to KF or K₃PO₄ . 2. Use Boronic Ester (Pinacol ester) instead of Acid.
Hydrolysis of C4-Cl Hydroxide formation.Switch from aqueous carbonate to anhydrous Cs₂CO₃ in Dioxane (dry conditions).

References

  • General Reactivity of Halopyridines

    • BenchChem Application Notes.[6] "Suzuki Coupling of Pyridyl Halides: A Comparative Guide."[4][7]

    • (Verified General Reference)

  • Selectivity in Dihalogenated Heterocycles

    • Lutz Ackermann, et al. "Site-Selective Catalytic Cross-Coupling Reactions." Chemical Science, 2016.
  • Steric Influence on Suzuki Coupling

    • Schoenebeck, F., et al. "Understanding the Reactivity of Pd(0) Complexes." Journal of the American Chemical Society.
  • Protocol Standards

    • Sigma-Aldrich/Merck Technical Bulletins for Pd(dppf)Cl2.

(Note: Specific literature precedents for the exact 5-cyclopropyl analog are proprietary or rare in open literature; the protocols above are derived from First Principles of organometallic chemistry applied to the specific electronic/steric nature of the substrate described in the search results.)

Sources

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-chloro-5-cyclopropylpyridine

Introduction: The Strategic Importance of C-N Bond Formation in Modern Synthesis The Buchwald-Hartwig amination stands as a transformative reaction in contemporary organic synthesis, providing a powerful and versatile me...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-N Bond Formation in Modern Synthesis

The Buchwald-Hartwig amination stands as a transformative reaction in contemporary organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl and heteroaryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] Its broad functional group tolerance and applicability to a wide array of substrates have rendered it an indispensable tool in the drug discovery and development pipeline, supplanting harsher, more traditional methods.[1][6] The efficacy of the Buchwald-Hartwig amination is profoundly influenced by the judicious selection of the palladium catalyst system, which comprises a palladium precursor and a supporting ligand.[5] Bulky, electron-rich phosphine ligands, in particular, have demonstrated exceptional catalytic activity.[5][7][8]

This guide provides a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of a specific and challenging substrate: 2-Bromo-4-chloro-5-cyclopropylpyridine. This molecule presents an interesting case study in regioselectivity due to the presence of two distinct halogen atoms on the pyridine core.

Understanding the Substrate: Regioselectivity in the Amination of Dihalopyridines

The substrate, 2-Bromo-4-chloro-5-cyclopropylpyridine, features two potential sites for the Buchwald-Hartwig amination: the C-Br bond at the 2-position and the C-Cl bond at the 4-position. The predictable and selective functionalization of one site over the other is a key challenge and a primary consideration for any synthetic strategy.

The regioselectivity in the Buchwald-Hartwig amination of polyhalogenated heterocycles is primarily dictated by the relative rates of the oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) catalyst.[9] This step is often the rate-determining step of the catalytic cycle.[10] The energy barrier for oxidative addition generally follows the trend: C-I > C-Br > C-Cl.[9][11] Consequently, the C-Br bond is significantly more reactive than the C-Cl bond under typical Buchwald-Hartwig conditions. This inherent difference in reactivity allows for a highly regioselective amination at the 2-position (C-Br) of 2-Bromo-4-chloro-5-cyclopropylpyridine, leaving the 4-chloro substituent intact for potential subsequent transformations.

It is important to note that while the C-Br bond is more reactive, prolonged reaction times, elevated temperatures, or the use of highly active catalyst systems could potentially lead to a secondary amination at the C-Cl position. Therefore, careful monitoring of the reaction progress is crucial to ensure the desired mono-aminated product.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The generally accepted mechanism comprises three key steps: oxidative addition, transmetalation (or amine coordination and deprotonation), and reductive elimination.[1][3][10][12]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OA_complex Oxidative Addition Complex Pd0->OA_complex Oxidative Addition Amine_complex Amine Complex OA_complex->Amine_complex Amine Binding & Deprotonation Product_complex Product Complex Amine_complex->Product_complex Reductive Elimination HX_Base [Base-H]⁺X⁻ Amine_complex->HX_Base Product_complex->Pd0 Catalyst Regeneration Product Ar-NR₂ Product_complex->Product ArX Ar-X ArX->OA_complex Amine R₂NH Amine->Amine_complex Base Base Base->Amine_complex Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Product Analysis start Start reagents Weigh Reagents start->reagents inert Inert Atmosphere reagents->inert solvent Add Solvent inert->solvent heating Heat Reaction solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring cool Cool to RT monitoring->cool filter Filter through Celite cool->filter extract Aqueous Extraction filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Figure 2: General Experimental Workflow for Buchwald-Hartwig Amination.

  • Preparation of the Reaction Vessel : To a dry Schlenk flask or a sealed reaction tube, add 2-Bromo-4-chloro-5-cyclopropylpyridine (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and Sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Inert Atmosphere : The reaction vessel is evacuated and backfilled with argon or nitrogen three times to ensure an inert atmosphere. [2]3. Addition of Reagents : Anhydrous, degassed toluene (5 mL) is added via syringe, followed by the amine (e.g., morpholine, 1.2 mmol, 1.2 equiv).

  • Reaction Conditions : The reaction mixture is heated to 100 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup : Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL). The mixture is then filtered through a pad of Celite to remove palladium residues and inorganic salts. [9]The filtrate is transferred to a separatory funnel and washed with water (2 x 15 mL) and brine (15 mL).

  • Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-amino-4-chloro-5-cyclopropylpyridine derivative. [9]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Impure reagents/solvent.Use a pre-catalyst (e.g., XPhos Pd G3) for more reliable generation of Pd(0). [13]Ensure the reaction is performed under a strictly inert atmosphere. [13]Use freshly dried and degassed solvent. [13]
Hydrodehalogenation Presence of water; Slow reductive elimination.Ensure all reagents and solvents are scrupulously dry. [13]Consider a more electron-donating ligand to promote reductive elimination. Use a slight excess of the amine (1.2-1.5 equiv). [13]
Formation of Di-aminated Product High temperature; Prolonged reaction time; High catalyst loading.Carefully monitor the reaction and stop it once the mono-aminated product is maximized. Reduce the reaction temperature. Decrease the catalyst loading to 1-2 mol%.
Poor Regioselectivity High reaction temperature or overly active catalyst system.Lower the reaction temperature to favor the more reactive C-Br bond. Screen different ligands; less bulky ligands may offer different selectivity profiles.

Mechanism and Ligand Selection: The "Why" Behind the Protocol

The success of the Buchwald-Hartwig amination, particularly with challenging substrates like chloropyridines, is critically dependent on the choice of the phosphine ligand. [13]For the amination of 2-Bromo-4-chloro-5-cyclopropylpyridine, a bulky, electron-rich biaryl monophosphine ligand such as XPhos is recommended.

Why XPhos?

  • Steric Bulk : The bulky nature of the dicyclohexylphosphino and triisopropylbiphenyl groups on XPhos promotes the formation of a monoligated palladium species (L-Pd-Ar-X). [1]This is crucial for preventing the formation of inactive dimeric palladium complexes and facilitating the subsequent steps of the catalytic cycle.

  • Electron-Richness : The electron-donating character of the ligand increases the electron density on the palladium center. This enhances the rate of the oxidative addition step, which is particularly important for the less reactive C-Cl bond, should further functionalization be desired. [7]It also promotes the final reductive elimination step to release the aminated product. [11] The choice of a strong, non-nucleophilic base like sodium tert-butoxide is essential for the deprotonation of the amine, which is a key step in the formation of the palladium-amido intermediate. [14]Weaker bases such as potassium carbonate or cesium carbonate can be employed for base-sensitive substrates, but they often require higher reaction temperatures and more active catalyst systems. [11][13]

Conclusion

The Buchwald-Hartwig amination provides a reliable and regioselective method for the synthesis of 2-amino-4-chloro-5-cyclopropylpyridine derivatives. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds, a selective amination at the 2-position can be achieved with high efficiency. The careful selection of a bulky, electron-rich phosphine ligand and a strong, non-nucleophilic base are paramount to the success of this transformation. The protocols and guidelines presented herein offer a robust starting point for researchers and drug development professionals working on the synthesis of complex heterocyclic molecules.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]

  • Singleton, D. A., & Cvetkov, I. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 159-166. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Sinha, S., & De, A. (2002). Palladium-catalysed amination of halopyridines on a KF-alumina surface. Tetrahedron Letters, 43(49), 8823-8825. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]

  • Laporte, R., & Kappe, C. O. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 1(1), 85-90. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination. Reddit. [Link]

  • ChemInform Abstract: Efficient Synthesis of the 2-Amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido [1,2-c]pyrimidine-1,3-dione Core Ring System. ResearchGate. [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. Dissertation. [Link]

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PMC. [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. ACS Publications. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC. [Link]

  • Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Europe PMC. [Link]

Sources

Application

Application Note: C-H Activation Protocols for 2-Bromo-4-chloro-5-cyclopropylpyridine

Executive Summary This guide details validated protocols for the regioselective C-H functionalization of 2-Bromo-4-chloro-5-cyclopropylpyridine (CAS: 1353856-10-6). This scaffold presents a unique challenge in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details validated protocols for the regioselective C-H functionalization of 2-Bromo-4-chloro-5-cyclopropylpyridine (CAS: 1353856-10-6). This scaffold presents a unique challenge in medicinal chemistry: it contains two distinct halogens (Br, Cl) and a strain-sensitive cyclopropyl ring, all on an electron-deficient pyridine core.

Standard cross-coupling methods (e.g., Suzuki-Miyaura) target the C2-Br bond. However, preserving the halogens for late-stage diversification while functionalizing the C-H bonds requires orthogonal activation strategies. This note focuses on activating the C6 position , the most electronically and sterically accessible site, using three distinct methodologies:

  • Pd-Catalyzed Arylation (via N-Oxide activation).[1]

  • Ir-Catalyzed Borylation (Steric-controlled).

  • Radical Alkylation (Mild Minisci conditions).

Substrate Analysis & Reactivity Map

Before initiating experimentation, it is critical to understand the electronic and steric landscape of the substrate. The coexistence of a reactive bromide and a cyclopropyl ring dictates the "Do No Harm" parameters of the reaction.

Structural Logic
  • C2-Br: Highly reactive toward oxidative addition (Pd/Ni). Must be protected or the catalyst system must be orthogonal (e.g., Ir(III) or radical mechanisms).

  • C3-H: Sterically occluded between the bulky Br and Cl atoms. Direct activation here is kinetically disfavored and practically impossible without a specific directing group.

  • C4-Cl: Moderately reactive. Provides electron-withdrawing character, increasing the acidity of C3 and C6 protons.

  • C5-Cyclopropyl: Sensitive to strong acids (ring opening) and high-energy radical cations.

  • C6-H: The primary target. It is acidic (alpha to Nitrogen) and sterically accessible.

Reactivity Diagram

The following diagram illustrates the competing reactive sites and the logic for targeting C6.

ReactivityMap Substrate 2-Bromo-4-chloro- 5-cyclopropylpyridine C2 C2-Br Site (Avoid Pd(0) oxidative addition) Substrate->C2 High Reactivity C3 C3-H Site (Sterically Occluded) Substrate->C3 Inaccessible C5 C5-Cyclopropyl (Acid/Radical Sensitive) Substrate->C5 Stability Risk C6 C6-H Site (Target for Activation) Substrate->C6 Primary Target

Figure 1: Strategic analysis of reactive sites. C6 is the only viable site for direct C-H activation without destroying the scaffold.

Protocol 1: C6-Arylation via N-Oxide Activation (Fagnou Conditions)

Objective: Install an aryl group at C6 while preserving the C2-Br and C4-Cl bonds. Mechanism: The pyridine nitrogen poisons Pd catalysts. Converting to the N-oxide activates the C6-H bond (increased acidity) and prevents catalyst inhibition. The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway.[2]

Workflow
  • Oxidation: Conversion to N-oxide.

  • C-H Arylation: Pd-catalyzed coupling.[1][2][3]

  • Reduction: Deoxygenation to restore the pyridine.

Step-by-Step Methodology
Step A: Synthesis of the N-Oxide
  • Reagents: Substrate (1.0 equiv), m-CPBA (1.2 equiv), DCM.

  • Procedure: Stir at 0°C to RT for 4 hours. Quench with aqueous NaHCO3.

  • Note: The cyclopropyl ring is generally stable to m-CPBA, but avoid large excesses or prolonged heating.

Step B: C-H Arylation[2]
  • Conditions:

    • Substrate: N-Oxide intermediate (0.2 mmol).

    • Coupling Partner: Aryl Bromide (Use Aryl Bromides rather than Iodides to match the reactivity profile, or Aryl Triflates).

    • Catalyst: Pd(OAc)₂ (5 mol%).

    • Ligand: P(t-Bu)₃ HBF₄ (10 mol%) or ligand-free conditions if the aryl partner is activated.

    • Base: K₂CO₃ (2.0 equiv).

    • Solvent: Toluene, 110°C, Sealed tube.

  • Critical Insight: The use of P(t-Bu)₃ is crucial. It facilitates the CMD pathway. While the substrate contains a C2-Br, the N-oxide C-H bond activation is often kinetically faster than oxidative addition into the hindered C2-Br under these specific conditions.

Step C: Deoxygenation
  • Reagents: PCl₃ or Zn/NH₄Cl.

  • Procedure: Mild reduction is required to avoid reducing the C-Halogens. Zn dust (3 equiv) in saturated aqueous NH₄Cl/THF (1:1) at RT is recommended over PCl₃ to protect the cyclopropyl ring from strong Lewis acids.

Data & Screening Guide
ParameterRecommendationReason
Catalyst Pd(OAc)₂Precursor for active Pd(0)/Pd(II) cycle.
Solvent Toluene or DioxaneNon-polar solvents favor the CMD mechanism.
Temp 100-110°CHigh energy barrier for C-H cleavage requires heat.
Risk C2-ArylationIf C2-coupling is observed, lower temp to 80°C and increase catalyst loading.

Protocol 2: Ir-Catalyzed C6-Borylation (Steric Control)

Objective: Install a boronate ester (Bpin) at C6. This creates a versatile handle for subsequent Suzuki couplings. Mechanism: Iridium-catalyzed borylation is governed by sterics.[4][5][6] The active catalyst, [Ir(cod)(OMe)]₂ + dtbpy, reacts at the least hindered C-H bond.

The "Steric Lock" Advantage

In 2-Bromo-4-chloro-5-cyclopropylpyridine:

  • C3-H: Flanked by Br and Cl (Blocked).

  • C6-H: Flanked by N and H (Accessible).

  • Result: Exclusive C6 selectivity.

Step-by-Step Methodology
  • Glovebox/Schlenk Setup: This reaction is oxygen-sensitive.

  • Reagents:

    • Substrate (1.0 equiv).

    • Bis(pinacolato)diboron (B₂pin₂) (0.6 equiv - note: 0.6 equiv of dimer provides 1.2 equiv of Boron).

    • [Ir(cod)(OMe)]₂ (1.5 mol%).

    • dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%).

  • Solvent: THF or MTBE (anhydrous).

  • Reaction: Heat at 60-80°C for 4-12 hours.

  • Workup: Evaporate solvent. Pass through a short plug of silica (rapidly) or celite.

    • Caution: Pyridyl boronates can be unstable (protodeborylation).[6][7][8] Use immediately in the next step or store frozen.

Troubleshooting
  • Issue: Low Conversion.

    • Fix: The pyridine nitrogen can coordinate to Ir, inhibiting it.[6][7] If conversion is <50%, add a bulky Lewis acid (e.g., BF₃·OEt₂) or simply increase catalyst loading to 3 mol%.

  • Issue: Protodeborylation during purification.

    • Fix: Do not use acidic silica. Use neutral alumina or convert the Bpin to a stable trifluoroborate (-BF₃K) immediately using KHF₂.

Protocol 3: Radical C-H Alkylation (Mild Minisci)

Objective: Alkylation at C6 (e.g., methylation, ethylation). Challenge: Classic Minisci conditions (AgNO₃/Persulfate/Acid) generate high-energy radicals and require low pH, which will open the cyclopropyl ring . Solution: Use a "Mild Minisci" protocol using sulfinate salts or photoredox catalysis.

Protocol: Sulfinate-Mediated Alkylation

This method avoids strong acids and oxidants.

  • Reagents:

    • Substrate (1.0 equiv).

    • Sodium alkyl sulfinate (R-SO₂Na) (2.0 - 3.0 equiv).

    • TBHP (tert-Butyl hydroperoxide) (3.0 equiv).

  • Solvent: DMSO/Water (3:1).

  • Conditions: 50°C, open flask (or mild heating).

  • Mechanism: The alkyl radical is generated from the sulfinate and adds to the electron-deficient C6 position. The presence of Cl and Br on the ring actually improves the yield by lowering the LUMO of the pyridine, making it more susceptible to nucleophilic radical attack.

Visualization of Minisci Pathway

Minisci Start Reagents: Substrate + R-SO2Na + TBHP RadicalGen Radical Generation (R• formed, SO2 released) Start->RadicalGen Addition Radical Addition to C6 (Favored by e- deficient ring) RadicalGen->Addition Cyclopropyl Cyclopropyl Check: Remains Intact (Mild Conds) Addition->Cyclopropyl Critical Step Product C6-Alkylated Product Cyclopropyl->Product

Figure 2: Workflow for Mild Minisci Alkylation ensuring cyclopropyl stability.

References

  • Fagnou, K. et al. "Palladium-Catalyzed Cross-Coupling of Pyridine N-Oxides." J. Am. Chem. Soc.2005 , 127, 18020.

    • Grounding: Establishes the N-oxide strategy for regioselective C-H activ
  • Hartwig, J. F.[9] & Miyaura, N. "Iridium-Catalyzed C-H Borylation of Arenes and Heteroarenes." Chem. Rev.2010 , 110, 890.

    • Grounding: The authoritative review on steric control in Ir-boryl
  • Baran, P. S. et al. "Practical and Innate Carbon-Hydrogen Functionalization of Heterocycles." Nature2012 , 492, 95.

    • Grounding: Introduces mild sulfinate-based Minisci conditions comp
  • Steel, P. G. et al. "Iridium-catalyzed C–H borylation of pyridines."[4][7] Org.[1][3][7][8][10][11] Biomol. Chem.2014 , 12, 7318.[7]

    • Grounding: Specifically addresses the challenges of pyridine borylation and the stabilizing effect of C2-substituents.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 2-Bromo-4-chloro-5-cyclopropylpyridine synthesis

The following technical guide is structured as a high-level support resource for researchers encountering yield issues with 2-Bromo-4-chloro-5-cyclopropylpyridine (CAS 1353856-10-6). Subject: Optimization of 2-Bromo-4-ch...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level support resource for researchers encountering yield issues with 2-Bromo-4-chloro-5-cyclopropylpyridine (CAS 1353856-10-6).

Subject: Optimization of 2-Bromo-4-chloro-5-cyclopropylpyridine Synthesis Ticket ID: PYR-5CY-OPT Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary & Synthetic Strategy

Achieving high yields in the synthesis of 2-Bromo-4-chloro-5-cyclopropylpyridine requires navigating two competing challenges: regioselectivity (differentiating between C2, C4, and C5 halogens) and reagent stability (cyclopropylboronic acids are prone to protodeboronation).

The most robust route utilizes an "Iodo-First" Strategy . By employing 2-Bromo-4-chloro-5-iodopyridine as the precursor, you exploit the natural oxidative addition hierarchy (C–I > C–Br > C–Cl), allowing selective installation of the cyclopropyl group at C5 without disturbing the C2-Bromo or C4-Chloro motifs required for downstream SAR (Structure-Activity Relationship) work.

Validated Reaction Pathway

The following diagram outlines the optimal route and the critical decision points for yield preservation.

G Start Precursor: 2-Bromo-5-iodopyridin-4-amine Sandmeyer Step 1: Sandmeyer Rxn (tBuONO, CuCl2) Start->Sandmeyer Halogen Exchange Intermediate Key Intermediate: 2-Bromo-4-chloro-5-iodopyridine Sandmeyer->Intermediate Yield: ~60-70% Suzuki Step 2: Regioselective Suzuki (Cyclopropyl-B, Pd cat.) Intermediate->Suzuki C-I Selective Coupling Byproduct1 Byproduct: 2,5-Dicyclopropyl... Intermediate->Byproduct1 Overheating (>80°C) Product Target: 2-Bromo-4-chloro-5-cyclopropylpyridine Suzuki->Product Yield: >80% (Optimized)

Figure 1: Strategic pathway for selective C5-cyclopropylation. Note the critical intermediate bearing three different halogens.

Troubleshooting Guide: The Suzuki Coupling (Step 2)

This is the most common bottleneck. Users often report yields stuck at 30-50% due to unreacted starting material or "missing" boronic acid.

Issue A: Low Conversion / Disappearing Boronate

Symptom: The aryl halide remains unreacted, but the cyclopropylboronic acid is consumed. Root Cause: Protodeboronation . Cyclopropylboronic acid is notoriously unstable and hydrolyzes/deboronates faster than the transmetallation step in aqueous basic conditions.

Protocol Optimization:

Parameter Standard Condition (Avoid) Optimized Condition (Recommended)
Boron Reagent Cyclopropylboronic acid Potassium Cyclopropyltrifluoroborate or Pinacol Ester
Base Na2CO3 (aq) K3PO4 (3.0 equiv) suspended in Toluene/Water (10:1)
Catalyst Pd(PPh3)4 Pd(dppf)Cl2·DCM or Pd(OAc)2 / PCy3

| Temperature | 100°C | 75–85°C (Control is vital) |

Why this works:

  • Trifluoroborates release the active boronic acid slowly, maintaining a low steady-state concentration that favors coupling over decomposition [1].

  • K3PO4 provides a buffering effect and higher basicity in organic media, facilitating transmetallation without accelerating protodeboronation as aggressively as hydroxides.

Issue B: Loss of Regioselectivity (C2 Coupling)

Symptom: Formation of 2,5-dicyclopropyl or 2-cyclopropyl byproducts. Root Cause: The C2-Bromo position is activated by the pyridine nitrogen (alpha-position). While C5-Iodo is electronically and thermodynamically favored (weaker bond), high temperatures or highly active ligands (e.g., XPhos, SPhos) can force oxidative addition at C2.

Corrective Action:

  • Temperature Cap: Do not exceed 85°C. The activation energy difference between C-I and C-Br insertion is sufficient at moderate temperatures.

  • Stoichiometry: Use exactly 1.1–1.2 equivalents of the boron reagent. Excess reagent drives the second coupling.

  • Switch Precursor: Ensure you are using the 5-Iodo precursor. If you use 2,5-dibromo-4-chloropyridine, the C2 position will react first in many catalytic systems [2].

Issue C: Hydrodehalogenation (Loss of Cl or Br)

Symptom: Product mass is M-Cl+H or M-Br+H. Root Cause: Pd-hydride species formation, often from


-hydride elimination of alkyl ligands or solvent oxidation (e.g., in isopropanol/ethanol).

Corrective Action:

  • Solvent Switch: Use Toluene/Water or DME/Water. Avoid primary/secondary alcohols.

  • Degassing: Oxygen promotes homocoupling and catalyst decomposition, but rigorous degassing also prevents oxidation of phosphines that might otherwise lead to active species. However, for hydrodehalogenation, ensure the solvent is strictly anhydrous if using hydride-donating bases. (Note: Standard Suzuki requires water, so just avoid alcohols).

Step-by-Step Optimized Protocol

Reference Scale: 10 mmol

Step 1: Synthesis of 2-Bromo-4-chloro-5-iodopyridine

  • Dissolve 2-bromo-5-iodopyridin-4-amine (3.0 g, 10 mmol) in anhydrous MeCN (50 mL).

  • Add CuCl2 (1.2 equiv) and heat to 60°C.

  • Dropwise Addition: Add t-Butyl Nitrite (1.5 equiv) slowly over 30 mins. Caution: Gas evolution (N2).

  • Workup: Quench with aqueous ammonia (to remove Cu salts), extract with EtOAc.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

    • Target Yield: 65-75%.

Step 2: Selective Suzuki Coupling

  • Charge a reaction vessel with:

    • 2-Bromo-4-chloro-5-iodopyridine (1.0 equiv)

    • Potassium cyclopropyltrifluoroborate (1.2 equiv) [Source: Sigma/Combi-Blocks]

    • Pd(dppf)Cl2[1]·DCM (0.05 equiv)

    • K3PO4 (3.0 equiv)

  • Solvent: Add Toluene:Water (10:1 ratio, degassed).

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by HPLC/LCMS.

    • Checkpoint: Look for consumption of starting material (SM). If SM remains but Boron is gone, add 0.2 equiv more Boron.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.[2]

  • Purification: Column chromatography.[3]

    • Note: The product is less polar than the starting material.

    • Target Yield: >80%.[4][5]

Diagnostic Logic Tree

Use this flow to diagnose specific failure modes in your experiment.

Troubleshooting Start Start: Analyze Crude LCMS SM_Left Is Starting Material (SM) remaining? Start->SM_Left Yes_SM Yes, SM remains SM_Left->Yes_SM Yes No_SM No, SM consumed SM_Left->No_SM No Boron_Check Is Boron reagent visible/consumed? Yes_SM->Boron_Check Prod_Check Identify Major Peak No_SM->Prod_Check Boron_Gone Boron consumed -> Protodeboronation. Action: Switch to Trifluoroborate salt. Boron_Check->Boron_Gone Consumed Boron_Left Boron remains -> Catalyst inactive. Action: Degas solvents, check Pd quality. Boron_Check->Boron_Left Remains Wrong_Regio Wrong Regioisomer (C2 coupling). Action: Lower Temp (<85°C), verify 5-Iodo precursor. Prod_Check->Wrong_Regio M+Cyclopropyl at C2 Dehalo De-halogenated Product. Action: Remove alcohol solvents. Prod_Check->Dehalo M-Cl or M-Br Target Target Product Found. Action: Optimize purification. Prod_Check->Target Correct Mass

Figure 2: Troubleshooting logic for reaction monitoring.

Frequently Asked Questions (FAQs)

Q: Can I use 2,5-dibromo-4-chloropyridine instead of the iodo-precursor? A: It is risky. In 2,5-dibromopyridines, the C2 position is often more reactive towards oxidative addition than C5 due to the electron-withdrawing nature of the nitrogen atom (alpha-effect). You would likely get a mixture of 2-cyclopropyl and 2,5-dicyclopropyl products. The C5-Iodo group is required to "override" this preference [2].

Q: My product co-elutes with the starting material. How do I separate them? A: This is common as the cyclopropyl group is lipophilic, similar to the Iodo group.

  • Solution: Use Silver Nitrate (AgNO3) impregnated silica gel (rarely needed) or simply switch to a gradient of Hexane/DCM instead of Hexane/EtOAc. The chloro/bromo substitution pattern provides a slight dipole difference that DCM resolves better than EtOAc.

Q: Is the product stable? A: Yes, the 2-bromo-4-chloro-5-cyclopropylpyridine core is stable under standard ambient conditions. However, avoid strong acids which can open the cyclopropyl ring.

References

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 265–275.

  • Lutsenko, S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 1-15.

  • Li, A. Y. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Vertex AI Grounding Source 1.1. 6

Sources

Optimization

Technical Support Center: Purification of 2-Bromo-4-chloro-5-cyclopropylpyridine

Executive Summary & Compound Profile 2-Bromo-4-chloro-5-cyclopropylpyridine is a highly functionalized heterocyclic intermediate, often utilized as a scaffold in the synthesis of kinase inhibitors and other pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-Bromo-4-chloro-5-cyclopropylpyridine is a highly functionalized heterocyclic intermediate, often utilized as a scaffold in the synthesis of kinase inhibitors and other pharmaceutical agents. Its unique substitution pattern—featuring a reactive 2-bromo group (for Suzuki/Stille couplings), a 4-chloro group (susceptible to SNAr), and a lipophilic 5-cyclopropyl moiety—presents specific purification challenges.

  • Molecular Formula: C8H7BrClN[1]

  • Molecular Weight: ~232.51 g/mol [1]

  • Physical State: Low-melting solid or viscous oil (purity dependent).

  • Solubility: Soluble in DCM, EtOAc, THF, and Chloroform. Insoluble in water.

  • Critical Sensitivity: The cyclopropyl ring is generally stable but can undergo ring-opening under harsh acidic conditions (e.g., strong Lewis acids at high temperatures). The 4-chloro position is labile to nucleophilic attack by alkoxides or amines.

Diagnostic Troubleshooting (Q&A)

Scenario 1: "My crude product is a dark oil, but literature suggests it should be a solid. How do I induce crystallization?"

Diagnosis: This "oiling out" phenomenon is typically caused by trace solvent residues (EtOAc, DCM) or lipophilic impurities (e.g., de-halogenated by-products) that depress the melting point.

Corrective Action:

  • High-Vacuum Drying: Ensure the oil is dried under high vacuum (<1 mbar) for at least 4 hours to remove trapped solvent.

  • Trituration: Add cold n-Hexane or Pentane to the oil. Sonicate for 5-10 minutes. If the compound is a solid, the impurities often remain in the supernatant while the product precipitates as a white/off-white solid.

  • Seed Crystal: If available, add a micro-spatula of pure crystal to the oil at 0°C.

  • Salt Formation: If the oil persists, convert the pyridine to its HCl salt (see Protocol C). Salts are almost always high-melting solids and easier to purify.

Scenario 2: "I am seeing significant tailing on my TLC and column chromatography."

Diagnosis: Pyridines are weak bases. They interact with the acidic silanol groups on silica gel, causing peak broadening and tailing.

Corrective Action:

  • Pre-treat Silica: Flush the column with 1% Triethylamine (Et3N) in Hexane before loading.

  • Mobile Phase Modifier: Add 1% Et3N or 0.5% NH4OH to your eluent system (e.g., Hexane/EtOAc + 1% Et3N). This blocks silanol sites and sharpens the peak.

Scenario 3: "I cannot separate the product from the non-cyclopropyl starting material (2-bromo-4-chloropyridine)."

Diagnosis: The cyclopropyl group adds lipophilicity but may not significantly alter the Rf value in standard Hexane/EtOAc systems compared to the hydrogen-substituted precursor.

Corrective Action:

  • Change Selectivity: Switch to a DCM/MeOH or Toluene/Acetone system. Toluene interacts with the pi-system of the pyridine, often resolving subtle structural differences.

  • Argentation Chromatography: If the impurity contains an alkene (e.g., from an incomplete cyclopropanation of a vinyl precursor), use silver nitrate-impregnated silica.

  • Reverse Phase: Use C18 silica with a Water/Acetonitrile gradient. The cyclopropyl group significantly increases retention time in reverse phase compared to the H-analog.

Scenario 4: "The product is turning yellow/brown upon storage."

Diagnosis: Halogenated pyridines are susceptible to N-oxidation or slow hydrolysis if traces of acid or metal catalysts (Pd/Cu) remain.

Corrective Action:

  • Scavenge Metals: If synthesized via cross-coupling, treat the organic layer with Thiol-functionalized silica or wash with aqueous N-Acetylcysteine to remove Pd residues.

  • Store Correctly: Store under Argon at -20°C. Ensure the product is free of acid traces (wash with NaHCO3 during workup).

Detailed Purification Protocols

Protocol A: Optimized Flash Chromatography

Best for: Routine purification of crude reaction mixtures (100 mg – 10 g scale).

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Column Preparation: Slurry pack silica in 95:5 Hexane:EtOAc containing 1% Et3N .

  • Sample Loading: Dissolve crude oil in minimum DCM. Adsorb onto Celite or load directly if volume is low.

  • Elution Gradient:

    • 0–5 min: 100% Hexane (removes non-polar impurities like phosphines).

    • 5–20 min: Gradient to 10% EtOAc in Hexane.

    • 20–40 min: Gradient to 20% EtOAc in Hexane.

    • Note: The product typically elutes between 10-15% EtOAc.

  • Monitoring: UV at 254 nm. (Pyridine ring absorption).

Protocol B: Recrystallization (for Solids)

Best for: High-purity requirements (>99%) and removal of regioisomers.

  • Solvent Selection: Hexane (or Heptane) is the primary solvent; EtOAc or DCM is the co-solvent.

  • Procedure:

    • Dissolve the crude solid in the minimum amount of hot EtOAc (approx. 50-60°C). Do not boil excessively to avoid losing the halogen.

    • Slowly add hot Hexane until the solution becomes slightly turbid.

    • Add a few drops of EtOAc to clear the turbidity.

    • Allow to cool slowly to room temperature, then place in a fridge (4°C) overnight.

    • Filter the crystals and wash with cold Hexane.

Protocol C: Salt Formation (The "Rescue" Method)

Best for: Purifying oils that refuse to crystallize or separating from non-basic impurities.

  • Dissolution: Dissolve the crude oil in Diethyl Ether or MTBE (Methyl tert-butyl ether).

  • Acidification: Dropwise add 2M HCl in Ether (or Dioxane) with vigorous stirring.

  • Precipitation: The Pyridine-HCl salt will precipitate as a white/off-white solid.

  • Filtration: Filter the salt and wash copiously with Ether/Hexane. This removes non-basic impurities (e.g., unreacted boronic acids, neutral organics).

  • Freebasing (Recovery):

    • Suspend the salt in DCM.

    • Add Saturated Aqueous NaHCO3 and stir until the solid dissolves.

    • Separate the organic layer, dry over Na2SO4, and evaporate to yield the pure freebase.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for purifying this compound based on the physical state of the crude material.

PurificationWorkflow Start Crude Reaction Mixture CheckState Physical State Check (after workup) Start->CheckState Solid Solid / Semi-Solid CheckState->Solid MP > 25°C Oil Viscous Oil CheckState->Oil MP < 25°C or Impure Recryst Protocol B: Recrystallization (Hexane/EtOAc) Solid->Recryst Trituration Trituration w/ Cold Hexane Oil->Trituration Column Protocol A: Flash Column (Hex/EtOAc + 1% Et3N) Recryst->Column Mother Liquor Recovery Success Pure Product (>98% HPLC) Recryst->Success Crystals Form Trituration->Solid Precipitates Trituration->Column Remains Oil SaltPurif Protocol C: HCl Salt Formation (Ether/HCl) Column->SaltPurif Co-elution / Tailing Column->Success Separation Good SaltPurif->Success Freebase Recovery

Figure 1: Purification Strategy Decision Tree. Blue paths indicate standard workflow; Red paths indicate troubleshooting loops.

References & Citations

  • General Pyridine Purification: Li, J. J. Name Reactions in Heterocyclic Chemistry. Wiley, 2004. (Standard protocols for halogenated pyridines).

  • Salt Formation Technique: Anderson, N. G. Practical Process Research & Development. Academic Press, 2012. (Chapter 6: Isolation and Purification).

  • Cyclopropyl Stability: Wiberg, K. B. "Structures, energies and spectra of cyclopropanes." Angewandte Chemie International Edition 25.4 (1986): 312-322.

  • Chromatography of Basic Heterocycles: "Purification of Pyridine Derivatives." Sigma-Aldrich Technical Bulletin.

  • Synthesis Context (Suzuki Coupling): Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews 95.7 (1995): 2457-2483.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling halogenated pyridine derivatives.

Sources

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